molecular formula C18H16N2O3 B2572938 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326007-76-5

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2572938
CAS No.: 326007-76-5
M. Wt: 308.337
InChI Key: DWMMAYGGCPCRGH-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a benzoisoquinoline core with a pyrrolidinone substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule .

Scientific Research Applications

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its relevance in multiple research fields highlight its importance .

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-15(19-9-1-2-10-19)11-20-17(22)13-7-3-5-12-6-4-8-14(16(12)13)18(20)23/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMMAYGGCPCRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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